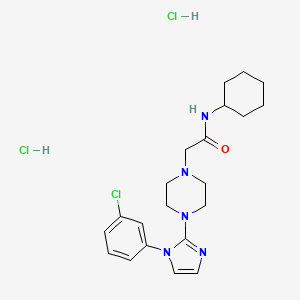
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide dihydrochloride is a synthetic compound known for its significant bioactivity, particularly in medicinal chemistry. This compound has piqued interest due to its potential pharmacological applications, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Imidazole Formation: : The synthesis begins with the formation of the 1-(3-chlorophenyl)-1H-imidazol-2-yl intermediate. This typically involves the reaction of 3-chloroaniline with glyoxal in the presence of an acidic catalyst.
Piperazine Addition: : The imidazole intermediate is then reacted with piperazine to form the 4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine derivative. This step generally requires a polar aprotic solvent such as DMF and mild heating.
Acetamide Formation: : The piperazine derivative is reacted with N-cyclohexylacetyl chloride under basic conditions to form the final product, 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide.
Formation of Dihydrochloride Salt: : The free base of the final product is converted into its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production often involves:
Large-Scale Synthesis: : Scaling up the laboratory synthesis process, ensuring consistency and purity.
Catalysts and Reagents: : Use of efficient and reusable catalysts to maximize yield and minimize waste.
Quality Control: : Rigorous testing at each step to maintain high standards of purity and activity.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: : Reduction reactions typically occur at the piperazine ring, affecting the pharmacophore.
Substitution: : Electrophilic substitution reactions can modify the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Halogens or other electrophilic reagents for substitution.
Major Products Formed from These Reactions
Oxidation: : Formation of N-oxides.
Reduction: : Formation of reduced imidazole or piperazine derivatives.
Substitution: : Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Used as a model compound for studying piperazine-linked imidazole derivatives.
Biology
Investigated for its binding affinity to various biological targets, including enzymes and receptors.
Medicine
Explored as a potential therapeutic agent for its psychoactive properties, particularly in the treatment of anxiety and depression.
Industry
Employed in the synthesis of more complex pharmaceuticals due to its versatile functional groups.
Mecanismo De Acción
Molecular Targets
Receptors: : Binds to serotonin and dopamine receptors, modulating neurotransmitter activity.
Enzymes: : Inhibits specific enzymes involved in neurotransmitter metabolism.
Pathways Involved
Neurotransmitter Pathways: : Influences serotonin and dopamine pathways, affecting mood and behavior.
Signal Transduction: : Modulates intracellular signaling cascades, impacting gene expression and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(1-(4-Fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide
2-(4-(1-(2-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide
Highlighting Uniqueness
The presence of the 3-chlorophenyl group provides unique binding properties and increased selectivity for specific biological targets, distinguishing it from other similar compounds.
Conclusion
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide dihydrochloride stands out for its multifaceted applications in scientific research, from chemistry to medicine. Its unique chemical structure and reactivity make it a valuable compound for exploring new therapeutic avenues.
Propiedades
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-cyclohexylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5O.2ClH/c22-17-5-4-8-19(15-17)27-10-9-23-21(27)26-13-11-25(12-14-26)16-20(28)24-18-6-2-1-3-7-18;;/h4-5,8-10,15,18H,1-3,6-7,11-14,16H2,(H,24,28);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSOYZDTBGIIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2428212.png)
![6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2428213.png)
![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2428215.png)
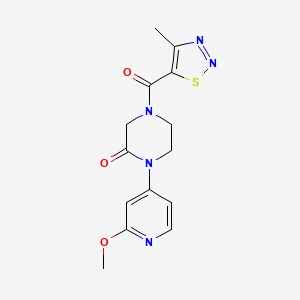
![N-(3-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2428219.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2428220.png)
![2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2428221.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2428222.png)
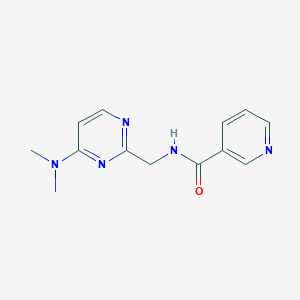
![[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2428228.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2428229.png)
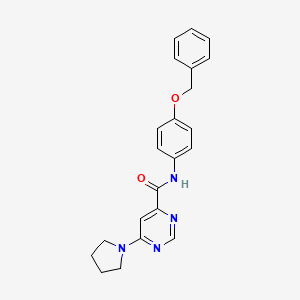
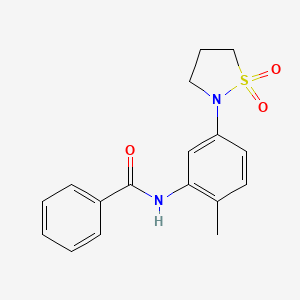
![N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide](/img/structure/B2428235.png)
